Methyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
Methyl 4-(3-{2-(3,4-dimethoxyphenyl)ethylamino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-{2-(3,4-dimethoxyphenyl)ethylamino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 3,4-Dimethoxyphenethylamine: This can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Coupling Reactions: The final step involves coupling the 3,4-dimethoxyphenethylamine derivative with the pyrrolidinone ring and benzoate moiety under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-{2-(3,4-dimethoxyphenyl)ethylamino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(3-{2-(3,4-dimethoxyphenyl)ethylamino}-2,5-dioxopyrrolidin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: This compound can serve as a building block for the synthesis of more complex organic molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-{2-(3,4-dimethoxyphenyl)ethylamino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the pyrrolidinone and benzoate moieties.
Mescaline: A naturally occurring compound with a similar phenethylamine structure but different functional groups.
Uniqueness
Methyl 4-(3-{2-(3,4-dimethoxyphenyl)ethylamino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its combination of aromatic, heterocyclic, and ester functionalities, which confer distinct chemical and biological properties compared to its analogues .
Properties
IUPAC Name |
methyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-24(12-11-15-5-10-19(29-2)20(13-15)30-3)18-14-21(26)25(22(18)27)17-8-6-16(7-9-17)23(28)31-4/h5-10,13,18H,11-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVZQUUOZDTAEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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